Cas no 680185-86-8 (4-Amino-N-(2-furylmethyl)benzamide)
4-Amino-N-(2-furylmethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-N-(furan-2-ylmethyl)benzamide
- 4-Amino-N-(2-furylmethyl)benzamide
- 4-amino-N-(2-furanylmethyl)Benzamide
- 4-AMINO-N-FURAN-2-YLMETHYL-BENZAMIDE
- 4-amino-n-furan-2-yl-methylbenzamide
- 4-Amino-N-furan-2-ylmethylbenzamide
- ARONIS023732
- STK898994
- SBB080344
- KM1163
- BBL023596
- 8014AE
- TRA0054288
- SY016170
- AB0062113
- BB 0242954
- (4-aminophenyl)-N-(2-furylmethyl)carboxamide
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- MDL: MFCD03425053
- Inchi: 1S/C12H12N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15)
- InChI Key: AABBIAOWKMFHJI-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNC(C1C=CC(=CC=1)N)=O
Computed Properties
- Exact Mass: 216.09000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 237
- Topological Polar Surface Area: 68.3
Experimental Properties
- PSA: 68.26000
- LogP: 2.76390
4-Amino-N-(2-furylmethyl)benzamide Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Amino-N-(2-furylmethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A578988-10mg |
4-Amino-N-(2-furylmethyl)benzamide |
680185-86-8 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A578988-50mg |
4-Amino-N-(2-furylmethyl)benzamide |
680185-86-8 | 50mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A578988-100mg |
4-Amino-N-(2-furylmethyl)benzamide |
680185-86-8 | 100mg |
$ 185.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025838-1g |
4-Amino-N-(2-furylmethyl)benzamide |
680185-86-8 | 1g |
5396CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025838-500mg |
4-Amino-N-(2-furylmethyl)benzamide |
680185-86-8 | 500mg |
3510CNY | 2021-05-07 | ||
| Fluorochem | 015190-250mg |
4-Amino-N-furan-2-ylmethyl-benzamide |
680185-86-8 | 95% | 250mg |
£150.00 | 2022-03-01 | |
| Fluorochem | 015190-1g |
4-Amino-N-furan-2-ylmethyl-benzamide |
680185-86-8 | 95% | 1g |
£372.00 | 2022-03-01 | |
| Fluorochem | 015190-2g |
4-Amino-N-furan-2-ylmethyl-benzamide |
680185-86-8 | 95% | 2g |
£598.00 | 2022-03-01 | |
| Fluorochem | 015190-5g |
4-Amino-N-furan-2-ylmethyl-benzamide |
680185-86-8 | 95% | 5g |
£1308.00 | 2022-03-01 | |
| Chemenu | CM123603-1g |
4-amino-N-(furan-2-ylmethyl)benzamide |
680185-86-8 | 95% | 1g |
$*** | 2023-05-29 |
4-Amino-N-(2-furylmethyl)benzamide Suppliers
4-Amino-N-(2-furylmethyl)benzamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 4-Amino-N-(2-furylmethyl)benzamide
4-Amino-N-(2-furylmethyl)benzamide: A Comprehensive Overview
The compound with CAS No. 680185-86-8, commonly referred to as 4-Amino-N-(2-furylmethyl)benzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide moiety with a furylmethyl group. The benzamide core is a well-known scaffold in medicinal chemistry, often associated with various biological activities, while the furylmethyl group introduces additional complexity and potential for functional diversity.
Recent studies have highlighted the importance of 4-Amino-N-(2-furylmethyl)benzamide in the development of novel therapeutic agents. Researchers have explored its potential as a modulator of key cellular pathways, particularly in the context of neurodegenerative diseases and cancer. The compound's ability to interact with specific protein targets has been extensively investigated, with promising results suggesting its role in inhibiting enzymes associated with these conditions.
The synthesis of 4-Amino-N-(2-furylmethyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the furylmethyl group is achieved through a nucleophilic substitution reaction, which requires precise control over reaction conditions to ensure optimal yields and purity. This compound's synthesis has been optimized in recent years, making it more accessible for large-scale production and further research.
In terms of pharmacokinetics, 4-Amino-N-(2-furylmethyl)benzamide exhibits favorable properties that make it an attractive candidate for drug development. Studies have shown that the compound has good bioavailability and is efficiently metabolized in vivo. Its ability to cross the blood-brain barrier has been particularly noted, which is crucial for its potential application in treating central nervous system disorders.
The biological activity of 4-Amino-N-(2-furylmethyl)benzamide is closely tied to its structural features. The amino group at the para position of the benzene ring contributes to hydrogen bonding capabilities, enhancing its interaction with target proteins. Meanwhile, the furylmethyl group introduces aromaticity and additional hydrophobic interactions, which are essential for binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 4-Amino-N-(2-furylmethyl)benzamide. These studies have provided insights into the compound's binding modes and interactions with key enzymes such as histone deacetylases (HDACs) and kinases. The results suggest that the compound could serve as a lead molecule for developing inhibitors targeting these enzymes, which are implicated in various pathological conditions.
Another area of interest surrounding 4-Amino-N-(2-furylmethyl)benzamide is its potential role in anti-inflammatory therapies. Preclinical studies have demonstrated that the compound exhibits potent anti-inflammatory activity by modulating cytokine production and reducing oxidative stress. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Despite its numerous advantages, further research is required to fully elucidate the mechanism of action of 4-Amino-N-(2-furylmethyl)benzamide and to address potential challenges related to toxicity and drug resistance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 4-Amino-N-(2-furylmethyl)benzamide (CAS No. 680185-86-8) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
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